![molecular formula C15H15FN2O3S B6542903 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide CAS No. 1070964-99-6](/img/structure/B6542903.png)

2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

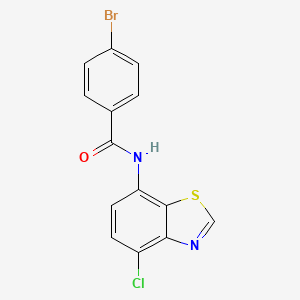

2-[4-(4-Fluoro-3-methylbenzenesulfonamido)phenyl]acetamide (4F3MBA) is a synthetic molecule containing a phenyl ring, a sulfonamide group, and a fluoro atom. It is a useful compound in many scientific research applications due to its ability to act as a ligand, a substrate, or a catalyst in biochemical and physiological processes.

Aplicaciones Científicas De Investigación

2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is used in many scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug delivery. It is also used as a ligand in affinity chromatography, as a substrate in enzyme-linked immunosorbent assays, and as a catalyst in the synthesis of organic compounds.

Mecanismo De Acción

Target of Action

The primary target of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is carbonic anhydrase IX (CA IX) . CA IX is a protein that is overexpressed in many solid tumors . The overexpression of CA IX is associated with changes in gene expression that cause uncontrolled cell proliferation and tumor hypoxia .

Mode of Action

2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide acts by selectively inhibiting CA IX . This inhibition disrupts the tumor cells’ metabolism, which has shifted to anaerobic glycolysis due to the tumor hypoxia .

Biochemical Pathways

The inhibition of CA IX affects the biochemical pathway of anaerobic glycolysis . This disruption can lead to a significant modification in pH within the tumor cells , affecting their survival and proliferation.

Pharmacokinetics

The compound’s cellular uptake was studied using an hplc method , suggesting that it can enter cells and interact with its target, CA IX.

Result of Action

The result of the action of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is a significant inhibitory effect against cancer cell lines . For instance, it showed a significant inhibitory effect against the triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Moreover, it was able to induce apoptosis in MDA-MB-231 cells .

Action Environment

The action environment of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide is primarily within the tumor microenvironment, where conditions such as hypoxia and changes in pH can influence its efficacy . .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide in lab experiments are its low toxicity, low cost, and ease of synthesis. The limitations of using 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide in lab experiments are its low solubility in water and its instability in acidic conditions.

Direcciones Futuras

For the use of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide in scientific research include its use as an inhibitor of protein-protein interactions, its use as a drug delivery vehicle, and its use in the study of enzyme-catalyzed reactions. Additionally, it may be used to study the structure and function of proteins, to study the structure and function of cell membranes, and to study the effects of drugs on cells.

Métodos De Síntesis

2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide can be synthesized through a two-step procedure. The first step involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with aqueous ammonia, which results in the formation of 4-fluoro-3-methylbenzenesulfonamide. The second step involves the reaction of 4-fluoro-3-methylbenzenesulfonamide with acetic anhydride, which results in the formation of 2-[4-(4-fluoro-3-methylbenzenesulfonamido)phenyl]acetamide.

Propiedades

IUPAC Name |

2-[4-[(4-fluoro-3-methylphenyl)sulfonylamino]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3S/c1-10-8-13(6-7-14(10)16)22(20,21)18-12-4-2-11(3-5-12)9-15(17)19/h2-8,18H,9H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPZGUMYJWGHOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(4-Fluoro-3-methylbenzenesulfonamido)phenyl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(2-bromobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542822.png)

![2-[4-(4-fluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542826.png)

![2-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542843.png)

![2-[4-(2,4-difluorobenzenesulfonamido)phenyl]-N,N-dimethylacetamide](/img/structure/B6542856.png)

![N,N-dimethyl-2-[4-(2-methylpropanesulfonamido)phenyl]acetamide](/img/structure/B6542866.png)

![N,N-dimethyl-2-[4-(5-methylthiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542868.png)

![2-[4-(thiophene-2-sulfonamido)phenyl]acetamide](/img/structure/B6542880.png)

![2-[4-(4-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542881.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6542887.png)

![2-[4-(4-ethoxy-3-methylbenzenesulfonamido)phenyl]acetamide](/img/structure/B6542910.png)

![2-[4-(4-ethoxy-3-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B6542918.png)